molecular formula C8H11NO3 B2808717 2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid CAS No. 1781193-08-5

2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid

Cat. No.: B2808717
CAS No.: 1781193-08-5
M. Wt: 169.18
InChI Key: PVGXYSDGVGODPF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid is a heterocyclic carboxylic acid featuring a 1,2-oxazole ring substituted with an isopropyl group at the 4-position and an acetic acid moiety at the 3-position. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol. The compound’s structure is defined by the oxazole core, a five-membered aromatic ring containing one oxygen and one nitrogen atom, which imparts unique electronic and steric properties.

Computational tools like SHELXL for crystallography and ORTEP-3 for structural visualization are critical for characterizing such compounds.

Properties

IUPAC Name

2-(4-propan-2-yl-1,2-oxazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5(2)6-4-12-9-7(6)3-8(10)11/h4-5H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGXYSDGVGODPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CON=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781193-08-5
Record name 2-[4-(propan-2-yl)-1,2-oxazol-3-yl]acetic acid
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Preparation Methods

The synthesis of 2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropylisoxazole with chloroacetic acid under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through crystallization or extraction.

Mechanism of Action

The mechanism of action of 2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key parameters of 2-(4-propan-2-yl-1,2-oxazol-3-yl)acetic acid with related oxazole and triazole derivatives:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Predicted CCS (Ų, [M+H]+) LogP Biological Activity/Applications
This compound 4-isopropyl, 3-acetic acid C₈H₁₁NO₃ 169.18 Not reported ~1.5* Potential agrochemical or pharmaceutical use (inferred from analogs)
2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid 5-phenyl, 3-acetic acid C₁₁H₉NO₃ 203.20 Not reported 3.64 Intermediate in organic synthesis
2-(5-Methyl-1,2-oxazol-3-yl)acetic acid 5-methyl, 3-acetic acid C₆H₇NO₃ 141.13 126.3 ([M+H]+) ~0.8* Unreported, used in chemical libraries
2-[5-(Furan-2-yl)-1,2-oxazol-3-yl]acetic acid 5-furan, 3-acetic acid C₉H₇NO₄ 193.16 Not reported ~1.2* Research in heterocyclic chemistry
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid 4-cyclopropyl, 3-acetic acid C₈H₉NO₃ 167.16 Not reported ~1.0* Building block in medicinal chemistry
2-[(4-Propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid 4-isopropyl, sulfanyl-acetic acid (triazole core) C₇H₁₁N₃O₂S 201.25 144.2 ([M+H]+) ~1.7* Antifungal/antibacterial (inferred from triazole analogs)

Notes:

  • CCS (Collision Cross Section) : Reflects molecular size/shape in mass spectrometry. Larger substituents (e.g., phenyl, isopropyl) increase CCS values .
  • LogP : Estimated based on substituent contributions. Polar groups (e.g., acetic acid) reduce lipophilicity, while aromatic/hydrophobic groups increase it.
  • Biological Activity: Triazole analogs (e.g., fluconazole) are well-known antifungals , suggesting oxazole derivatives may share similar applications.

Key Differences and Trends

Substituent Effects on Lipophilicity :

  • The phenyl-substituted analog (LogP = 3.64) is significantly more lipophilic than the methyl- or cyclopropyl-substituted derivatives. The isopropyl group in the target compound likely confers moderate lipophilicity (~LogP 1.5), balancing solubility and membrane permeability.
  • Sulfanyl-containing triazole analogs (LogP ~1.7) show comparable lipophilicity to the target oxazole derivative.

Synthetic Accessibility :

  • Oxazole derivatives are typically synthesized via cyclization reactions, such as the condensation of hydrazides with mercaptoacetic acid (e.g., ). Triazole derivatives often require copper-catalyzed azide-alkyne cycloadditions .

Biological Relevance :

  • Triazole derivatives (e.g., voriconazole) are established antifungals , while oxazole analogs are less explored but show promise in agrochemicals (e.g., haloxyfop, ) and drug discovery .

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